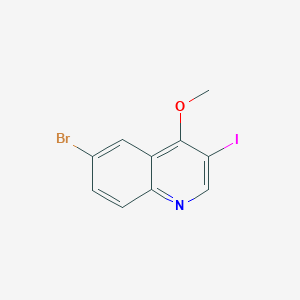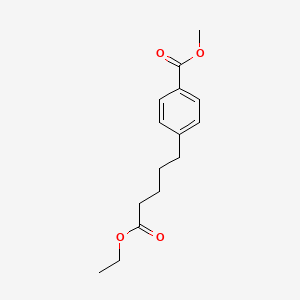
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is an organic compound with the molecular formula C15H20O4 It is a derivative of benzoic acid and is characterized by the presence of an ester group and a ketone group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate typically involves the esterification of 4-(5-ethoxy-5-oxopentyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Hydrolysis:
Reagents: Water, acid or base catalyst
Conditions: Reflux
Products: 4-(5-ethoxy-5-oxopentyl)benzoic acid, methanol
-
Reduction:
Reagents: Sodium borohydride
Conditions: Room temperature
Products: Methyl 4-(5-ethoxy-5-hydroxypentyl)benzoate
-
Substitution:
Reagents: Nucleophiles (e.g., amines, alcohols)
Conditions: Varies depending on the nucleophile
Products: Substituted benzoate derivatives
Scientific Research Applications
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(5-hydroxy-5-oxopentyl)benzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Ethyl 4-(5-ethoxy-5-oxopentyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(5-ethoxy-5-oxopentyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 4-(5-ethoxy-5-oxopentyl)benzoate |
InChI |
InChI=1S/C15H20O4/c1-3-19-14(16)7-5-4-6-12-8-10-13(11-9-12)15(17)18-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
GCQGHGZZWSPCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





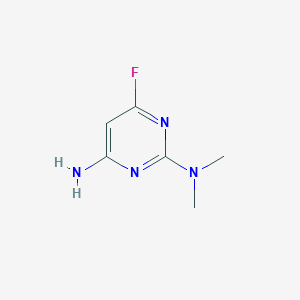
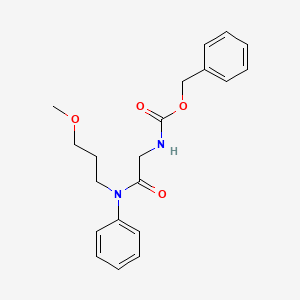

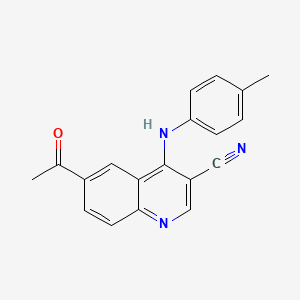
![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
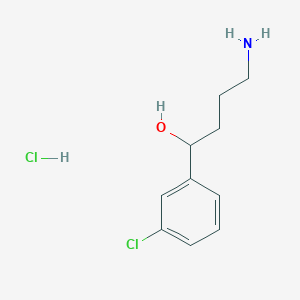
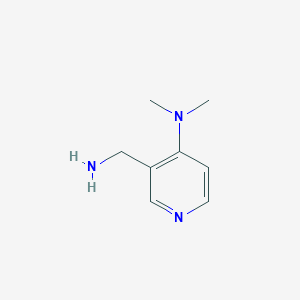
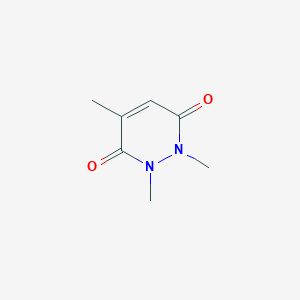
![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
